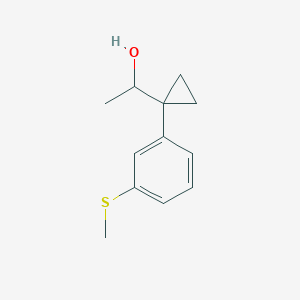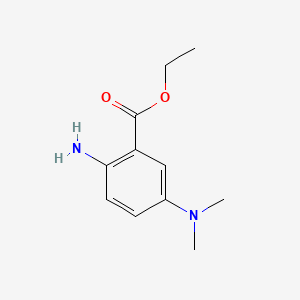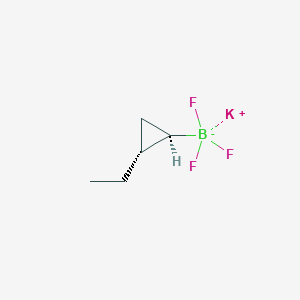![molecular formula C7H11N3O B13547270 rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane: is a bicyclic compound featuring an azidomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Azidation Reaction:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions, where the azide is replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, organic solvents (e.g., DMF), elevated temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), low temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., ethanol), room temperature.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Click Chemistry: The azide group is a key component in click chemistry, facilitating the formation of triazoles.
Biology:
Bioconjugation: The azide group can be used to label biomolecules through click chemistry, aiding in the study of biological processes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds:
(1R,2R,4S)-2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with a hydroxymethyl group instead of an azidomethyl group.
(1R,2R,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with a bromomethyl group instead of an azidomethyl group.
Uniqueness: rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation that are not possible with the hydroxymethyl or bromomethyl analogs.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(1S,2S,4R)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11N3O/c8-10-9-4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2/t5-,6+,7-/m0/s1 |
InChI Key |
MEIIRNFUBYQCRY-XVMARJQXSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CN=[N+]=[N-] |
Canonical SMILES |
C1CC2C(CC1O2)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


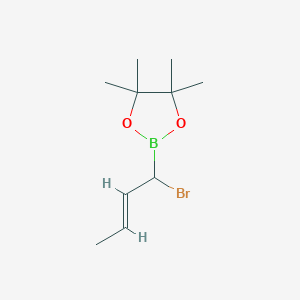
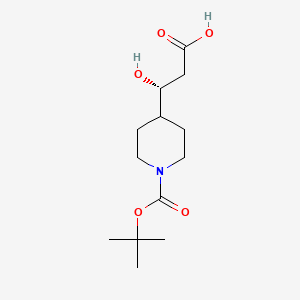
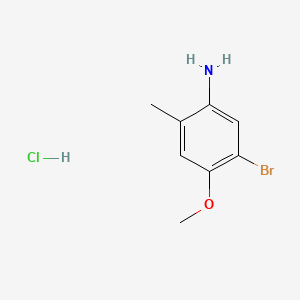
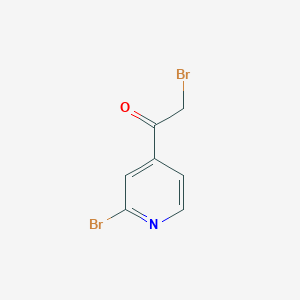

![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
